
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.
作用機序
The mechanism of action of 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In anti-bacterial studies, it has been shown to inhibit the growth of various bacterial strains.
Biochemical and Physiological Effects:
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In anti-inflammatory studies, it has been shown to reduce inflammation and pain. In anti-cancer studies, it has been shown to reduce tumor growth and metastasis. In anti-bacterial studies, it has been shown to inhibit bacterial growth and biofilm formation.
実験室実験の利点と制限
The advantages of using 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its cost-effectiveness, ease of synthesis, and potential applications in various fields of scientific research. The limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research of 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. In pharmaceuticals, further studies could investigate its potential use in the treatment of other diseases such as diabetes and Alzheimer's. In agriculture, further studies could investigate its potential use as a herbicide and its effects on non-target organisms. In materials science, further studies could investigate its potential use as a corrosion inhibitor for different types of metals. Additionally, further studies could investigate its potential side effects and toxicity in vivo.
In conclusion, 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is cost-effective and easily scalable, making it suitable for industrial production. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has shown potential anti-inflammatory, anti-cancer, and anti-bacterial properties. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity in vivo.
合成法
The synthesis of 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction between 2-amino-5-ethyl-1,3,4-thiadiazole and 2-(3,4-difluorophenyl)thiol in the presence of acetic anhydride and triethylamine. The reaction yields the desired product with a yield of 83% and a purity of 99.5%. This method is cost-effective and easily scalable, making it suitable for industrial production.
科学的研究の応用
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has shown potential applications in various fields of scientific research. In pharmaceuticals, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In materials science, it has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
特性
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS2/c1-2-11-16-17-12(20-11)15-10(18)6-19-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEBEOYQGKUSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

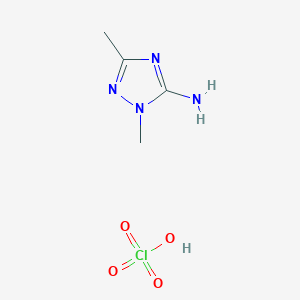
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
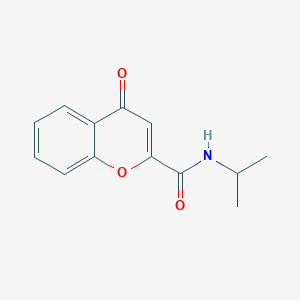


![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)

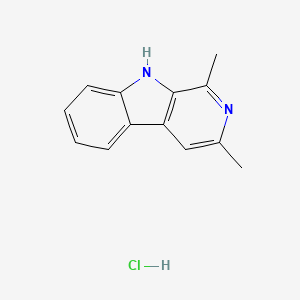
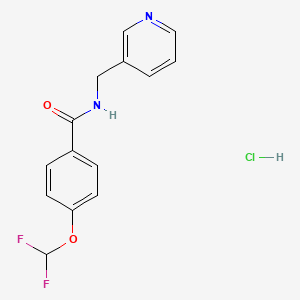
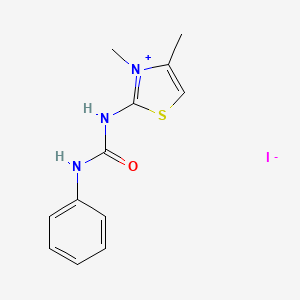
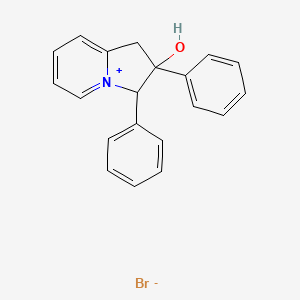


![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)